Home > Products > Building Blocks P16294 > [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine
[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine - 851176-41-5

[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine

Catalog Number: EVT-2510555
CAS Number: 851176-41-5
Molecular Formula: C12H20N2O2
Molecular Weight: 224.304
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

  • Compound Description: This compound is a fused ring system featuring a dimethoxyphenyl substituent. It was studied as part of a 1:19 co-crystal with 3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile. [, ] The crystal structure analysis revealed details about its conformation and intermolecular interactions. [, ]

3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

  • Compound Description: This compound, featuring a dimethoxyphenyl substituent, was studied both individually and as a component of a 1:19 co-crystal with 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. [, ] Structural studies highlighted the compound's buckled conformation and hydrogen bonding patterns. [, ]

5-[3-[[2-(3,4-Dimethoxyphenyl)-ethyl]amino]-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine Fumarate (KT-362)

  • Compound Description: KT-362 is a known intracellular calcium antagonist studied for its vasorelaxant properties. [] Research has shown that it inhibits contractile responses to certain agonists in vascular smooth muscle. []

Verapamil Analogues

  • Compound Description: These compounds, specifically the four isomers of α-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-α-isopropyl-3,4-dimethoxybenzene-acetonitrile, were designed as verapamil analogues with restricted flexibility to investigate the active conformations of verapamil. [] Their pharmacological activities, including negative inotropic, chronotropic, and vasodilatory effects, were assessed. []

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511)

  • Compound Description: DQ-2511 is an anti-ulcer drug with a distinct pharmacological profile. [, , ] It has been extensively studied for its effects on various systems, including the central nervous, autonomic nervous, smooth muscle, and gastrointestinal systems. [, , ]

N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Compound Description: This compound represents a novel bio-functional hybrid synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. [] It is structurally characterized by the presence of two 3,4-dimethoxyphenyl groups. []

1-(3,4-Dimethoxyphenyl)-4-methyl-5-ethyl-7-methoxy-8-hydroxy-5H-2,3-benzodiazepine

  • Compound Description: This compound and its pharmaceutically acceptable salts have potential therapeutic applications in treating or preventing disorders induced by LTB4, TXA2, or adenosine. []

8-[N-[2-(3,4-Dimethoxyphenyl)ethyl]-β-alanyl]-5,6,7,8-tetrahydrothieno[3,2-b][1,4]thiazepine Fumarate (Compound 1)

  • Compound Description: Compound 1 is a thiophene analogue of KT-362, synthesized as part of the exploration of novel calcium antagonists. [] It exhibits negative chronotropic and inotropic effects on the guinea pig heart, suggesting calcium channel blocking properties. []
Synthesis Analysis

The synthesis of [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine can be approached through several methods, primarily involving the reaction of appropriate precursors. A common synthetic route includes:

  1. Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetone as a precursor.
  2. Reduction Step: The ketone group in the precursor can be reduced to form the corresponding alcohol, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Amine Formation: The resulting alcohol can then be reacted with dimethylamine in the presence of an acid catalyst to facilitate the formation of the dimethylamino group.
  4. Purification: The crude product is purified through recrystallization or chromatography techniques to obtain pure [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine.

This method allows for the efficient production of the compound while maintaining high yields and purity .

Molecular Structure Analysis

The molecular structure of [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine features:

  • Amino Group: The presence of a primary amino group (-NH2) which contributes to its basicity and potential for forming hydrogen bonds.
  • Dimethylamino Group: The dimethylamino group (-N(CH3)2) enhances its lipophilicity and affects its interaction with biological systems.
  • Methoxy Substituents: The methoxy groups (-OCH3) at the 3 and 4 positions on the phenyl ring increase electron density, potentially influencing its reactivity and biological activity.

The three-dimensional arrangement of these functional groups plays a crucial role in determining the compound's chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine participates in various chemical reactions due to its functional groups:

  • Alkylation Reactions: The amino group can undergo alkylation, allowing for further derivatization.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts which are often more soluble in water.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or amides, expanding its utility in organic synthesis.

These reactions are essential for synthesizing more complex molecules in medicinal chemistry .

Mechanism of Action

The mechanism of action for [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine primarily involves its interaction with neurotransmitter systems. It is believed to influence monoamine neurotransmitter levels (e.g., serotonin and dopamine), contributing to its pharmacological effects.

Research indicates that compounds similar to this one may exhibit neuroprotective properties and potentially serve as antiulcer agents by modulating gastric secretions and mucosal defenses . Specific binding affinities to receptors can also be investigated through radiolabeled ligand studies to elucidate its precise mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine include:

These properties are critical for determining suitable applications in laboratory settings and pharmaceutical formulations .

Applications

[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine has several scientific applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing various pharmaceutical compounds with potential therapeutic effects.
  • Research Tool: Used in studies related to neuropharmacology and gastrointestinal pharmacology due to its effects on neurotransmitter systems and gastric functions.
  • Chemical Synthesis: Acts as an intermediate in organic synthesis pathways for creating more complex organic molecules.
Synthetic Methodologies and Catalytic Innovations

Multicomponent Reaction Strategies for β-Aminoethylamine Derivatives

Multicomponent reactions (MCRs) enable efficient single-step assembly of the β-aminoethylamine scaffold central to [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine. These atom-economic transformations incorporate three or more reactants into the final product with high bond-forming efficiency. The Ugi reaction is particularly valuable, combining 3,4-dimethoxyphenyl-derived carbonyls, primary amines, isocyanides, and carboxylic acids to generate α-acylamino amide intermediates. Subsequent deprotection or reduction yields the target tertiary amine functionality [6]. For derivatives of [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine, the 3,4-dimethoxyphenylacetaldehyde serves as a critical carbonyl input, reacting with dimethylamine and tert-butyl isocyanide to form protected precursors. Post-Ugi modifications like acid-mediated dealkylation or catalytic hydrogenation then furnish the free amine [6].

A notable advantage of MCRs is the rapid generation of structural diversity. By varying the isocyanide and carboxylic acid components, diverse analogs of the [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine core are accessible. For instance, employing Boc-protected amino acids introduces chiral centers adjacent to the ethylamine backbone, enabling downstream cyclizations to constrained heterocycles [6]. Ugi-Deprotection-Cyclization (UDC) strategies further transform primary adducts into benzodiazepinediones or quinoxalinones, expanding the accessible chemical space around the β-aminoethylamine pharmacophore [6].

Table 1: MCR Components for [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine Analog Synthesis

Reaction TypeCarbonyl ComponentAmino ComponentIsocyanideAcid ComponentPrimary Product
Ugi-4CR3,4-DimethoxyphenylacetaldehydeAmmoniatert-Butyl isocyanideFormic acidN-Formyl-β-aminoamide
Ugi-Smiles3,4-DimethoxybenzaldehydeDimethylamineAllyl isocyanide2-NitrophenolN-Allyl-N-(2-nitrophenoxy)amide
Post-Ugi CyclizationBenzimidazoles/Benzodiazepinediones

Stereoselective Synthesis of Optically Active Analogues via Reductive Amination

Chiral analogues of [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine require enantioselective installation of the stereogenic carbon adjacent to the aromatic ring. Enzymatic resolution provides access to enantiomerically enriched precursors. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 1-(3,4-dimethoxyphenyl)ethylamine derivatives via enantioselective acylation. In ethyl acetate solvent, CAL-B acetylates the (S)-enantiomer of 1-(pyridin-2-yl)ethylamine with 90% enantiomeric excess (ee), leaving the (R)-amine enantiomer unreacted [7]. This methodology extends to aryl-ethylamine scaffolds resembling the dimethoxyphenyl core, though sterically hindered analogs may exhibit lower selectivity.

Asymmetric reductive amination offers a more direct route to enantiopure targets. Chiral sulfinimines (Ellman auxiliaries) enable diastereoselective carbonyl addition. Condensation of 3,4-dimethoxyphenylacetaldehyde with (R)-tert-butanesulfinamide generates chiral sulfinimines. Subsequent nucleophilic addition of dimethylamine equivalents occurs with high diastereocontrol, facilitated by titanium chelation. The resulting sulfinamides are cleaved under mild acidic conditions (e.g., HCl in methanol) to yield enantiomerically pure (S)- or (R)- [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine derivatives [7]. Optimization studies reveal that titanium tetraisopropoxide significantly enhances stereoselectivity by forming a rigid six-membered transition state during nucleophile addition.

Table 2: Stereoselective Methods for [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine Analogues

MethodChiral InductorConditionsProduct Configurationee (%)Yield (%)
Enzymatic ResolutionCandida antarctica Lipase BEthyl acetate, 30°C(S)-Amine9045 (theoretical max)
Sulfinimine Reduction(R)-tert-ButanesulfinamideTi(OiPr)₄, THF, −78°C(R)-Amine9885
Diastereoselective Addition(1R,2S)-NorephedrineLiAlH₄, THF, 0°C(1'R,2'S)-Aminoalcohol9578

Organocatalytic Approaches in Asymmetric Functionalization of Ethylenediamine Scaffolds

Organocatalysis provides metal-free strategies for enantioselective functionalization of [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine precursors. Secondary amine catalysts, notably L-proline derivatives and cinchona alkaloids, activate carbonyl compounds via enamine or iminium ion formation. In the synthesis of sterically congested analogs, proline-catalyzed α-amination of 3,4-dimethoxyphenylacetone with azodicarboxylates generates quaternary stereocenters adjacent to the aromatic ring. Subsequent reductive amination with dimethylamine installs the tertiary amine moiety with preserved chirality [6]. Enantioselectivities exceeding 90% ee are achievable using MacMillan’s imidazolidinone catalysts, which enforce facial selectivity via steric shielding in the enantiodetermining step [2].

Bifunctional thiourea catalysts enable asymmetric Michael additions to introduce side-chain complexity. For example, Takemoto’s catalyst (derived from cinchonine) mediates the addition of nitroalkanes to β-nitrostyrenes derived from 3,4-dimethoxybenzaldehyde. The resulting γ-nitro amines, upon reduction and dimethylation, yield functionalized [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine analogs with two stereocenters. Hydrogen-bonding interactions between the catalyst’s thiourea moiety and the nitro group, coupled with tertiary amine activation of the nucleophile, provide precise stereocontrol [2].

Table 3: Organocatalysts for Asymmetric Synthesis of [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine Precursors

Catalyst ClassRepresentative CatalystReaction TypeEnantioselectivity (ee%)Key Interactions
Iminium CatalystsMacMillan’s 1st Generation Imidazolidinoneα-Amination92–96Iminium shielding, H-bonding
Enamine CatalystsL-ProlineAldol Reaction88–90Enamine geometry control
Bifunctional ThioureasTakemoto CatalystMichael Addition93–95Thiourea H-bonding, amine base
Phase-Transfer CatalystsCinchoninium BromideAlkylation82–85Ionic pairing, shielding

Solid-Phase Synthesis Techniques for High-Throughput Library Generation

Solid-phase synthesis facilitates parallel synthesis of [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine libraries by immobilizing intermediates on polymeric supports. The trityl chloride (TRT) resin is particularly effective, anchoring primary amines through robust trityl linkages. Reductive amination sequences then build the ethylenediamine core: 3,4-dimethoxyphenylacetaldehyde undergoes immobilization via reductive amination, followed by on-resin dimethylation with formaldehyde/borohydride to yield resin-bound [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine analogs [4]. Cleavage with dilute trifluoroacetic acid (0.5–2% TFA in DCM) releases the target compounds without epimerization. Loading capacities typically range from 0.8–1.2 mmol/g, enabling milligram-scale library production [4].

For stereochemically diverse libraries, Ellman sulfinimine resins enable diastereoselective addition. Chiral N-tert-butanesulfinyl imines linked to Wang resin react with organometallic reagents (e.g., dimethylzinc) to afford immobilized amines with high diastereomeric ratios (dr >95:5). Acidic cleavage then liberates enantiopure amines for downstream functionalization. Catch-and-release purification techniques further streamline production: scavenger resins like polymer-bound isocyanates sequester excess amines after reductive amination, while cation-exchange cartridges isolate protonated tertiary amines directly from cleavage cocktails [4]. These integrated approaches enable the synthesis of 500+ compound libraries with structural variations in the aromatic ring and amine substituents.

Table 4: Solid-Phase Supports for [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine Synthesis

Resin TypeLinker ChemistryLoading Capacity (mmol/g)Cleavage ConditionsAdvantages
Trityl Chloride (TRT)Trityl ether1.0–1.20.5–2% TFA/DCMAcid-labile, minimal side reactions
Wang Resinp-Alkoxybenzyl alcohol0.8–1.020% TFA/DCMCompatibility with diverse reagents
Sulfinamide ResinN-tert-Butanesulfinamide0.6–0.84M HCl/DioxaneDiastereoselective synthesis
Rink Amide MBHARink amide0.7–0.995% TFAAmide product isolation

Properties

CAS Number

851176-41-5

Product Name

[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine

IUPAC Name

1-(3,4-dimethoxyphenyl)-N,N-dimethylethane-1,2-diamine

Molecular Formula

C12H20N2O2

Molecular Weight

224.304

InChI

InChI=1S/C12H20N2O2/c1-14(2)10(8-13)9-5-6-11(15-3)12(7-9)16-4/h5-7,10H,8,13H2,1-4H3

InChI Key

UEMUYGSFWRCGFY-UHFFFAOYSA-N

SMILES

CN(C)C(CN)C1=CC(=C(C=C1)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.